The Discovery and Synthesis of C2: A Potent and Selective AMPK Activator
The Discovery and Synthesis of C2: A Potent and Selective AMPK Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of novel, potent, and selective AMPK activators is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of C2, a potent allosteric activator of AMPK. C2, chemically known as 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid, has demonstrated high potency and selectivity for the AMPKα1 subunit. This document details the experimental protocols for its synthesis and biological characterization, presents quantitative data in a structured format, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] It acts as a cellular energy sensor, activated by an increase in the cellular AMP:ATP ratio.[2] Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the upregulation of catabolic pathways that generate ATP and the downregulation of anabolic pathways that consume ATP.[2]
Direct activation of AMPK by small molecules presents a promising therapeutic strategy for metabolic disorders. C2 is a potent, allosteric AMPK activator identified through the screening of an AMP mimetic library.[3] Unlike the endogenous activator AMP, C2 exhibits high potency and selectivity for AMPK complexes containing the α1 catalytic subunit.[4] This guide provides a detailed account of the discovery and synthesis of C2, along with the methodologies used for its biological evaluation.
Discovery of C2 as an AMPK Activator
C2 was identified from a library of AMP mimetics by screening for their ability to activate human and rat AMPK.[5] The screening assay monitored the phosphorylation of the SAMS peptide, a well-established AMPK substrate.[5] C2, with the chemical name 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid, emerged as a highly potent activator of human AMPK.[5]
Synthesis of C2
While the detailed experimental protocol for the synthesis of C2 is not explicitly available in the primary literature, a plausible synthetic route can be constructed based on the synthesis of its prodrugs as described by Gomez-Galeno et al. (2010).[5] The proposed synthesis involves a multi-step process starting from commercially available materials.
Proposed Synthetic Scheme
The synthesis of C2 likely involves the formation of the furan-isoxazole core followed by the introduction of the phosphonic acid moiety. The following scheme is a representation of a potential synthetic route.
Disclaimer: The following protocol is a reconstruction based on published synthetic strategies for similar compounds and the prodrugs of C2.[5] It is intended for informational purposes and has not been experimentally validated as a direct protocol for C2 synthesis.
Step 1: Synthesis of a Furan Aldehyde Intermediate
The synthesis would likely begin with a suitable furan-2-carbaldehyde derivative.
Step 2: Formation of the Isoxazole Ring
The furan aldehyde would then be reacted to form the 5-hydroxyisoxazole ring. This can be achieved through a cycloaddition reaction.
Step 3: Introduction of the Phosphonic Acid Group
The final step would be the introduction of the phosphonic acid group at the 5-position of the furan ring. This can be accomplished through a variety of phosphonylation reactions.
Detailed Experimental Protocol (Hypothetical)
Materials and Reagents:
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Furan-2-carbaldehyde
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Hydroxylamine hydrochloride
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Sodium acetate
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N-Chlorosuccinimide (NCS)
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Dimethylformamide (DMF)
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Triethyl phosphite
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Appropriate solvents (e.g., ethanol, dichloromethane, acetonitrile)
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Reagents for purification (e.g., silica gel, solvents for chromatography)
Procedure:
-
Oxime Formation: Furan-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol. The reaction mixture is heated to form the corresponding oxime.
-
Chlorooxime Formation: The oxime is then treated with a chlorinating agent like N-Chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to yield the chlorooxime.[5]
-
Cycloaddition: The chlorooxime is reacted with a suitable partner, such as Meldrum's acid in the presence of a base like triethylamine, to form the isoxazole ring.[5]
-
Phosphonylation: A phosphonylation reaction, such as a Michaelis-Arbuzov reaction with triethyl phosphite, would be performed on a suitable furan intermediate to introduce the phosphonate ester.
-
Hydrolysis: The final step would involve the hydrolysis of the phosphonate ester to the phosphonic acid, C2.
Purification:
The final product would be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield pure 5-(5-hydroxyisoxazol-3-yl)furan-2-phosphonic acid (C2).
Quantitative Data
The following tables summarize the key quantitative data for the AMPK activator C2.
Table 1: Potency of C2 in Activating AMPK
| Parameter | Value | Conditions | Reference |
| EC50 (Human AMPK) | 6.3 nM | SAMS peptide phosphorylation assay | [5] |
| EC50 (AMP) | 5.9 µM | SAMS peptide phosphorylation assay | [5] |
| EC50 (α1β1γ1) | 18.8 ± 3.4 nM | Low ATP (20 µM) | |
| EC50 (α1β1γ1) | 190 ± 40 nM | Near-physiological ATP (2 mM) | |
| Fold Activation (α1β1γ1) | ~10-fold | 0.1 µM C2 |
Table 2: Selectivity of C2
| Target | Activity | Reference |
| AMPK α1-containing complexes | Potent allosteric activator | [4] |
| AMPK α2-containing complexes | Partial agonist, fails to protect against Thr172 dephosphorylation | [4] |
| Glycogen Phosphorylase (GPPase) | No activity at 100 µM | [2] |
| Fructose-1,6-bisphosphatase (FBPase) | No activity at 100 µM | [2] |
Experimental Protocols
In Vitro AMPK Activity Assay (SAMS Peptide Assay)
This protocol is based on the widely used radiometric assay to measure AMPK activity by monitoring the phosphorylation of the SAMS peptide (HMRSAMSGLHLVKRR).
Materials:
-
Recombinant human AMPK (α1/β1/γ1)
-
SAMS peptide
-
[γ-32P]ATP
-
Kinase Assay Buffer: 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[5]
-
75 mM MgCl2
-
500 µM unlabeled ATP
-
0.75% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in the kinase assay buffer containing recombinant AMPK and the SAMS peptide.
-
Add varying concentrations of C2 to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP in the presence of MgCl2.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[5]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[5]
-
Perform a final wash with acetone.[5]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate AMPK activity based on the amount of 32P incorporated into the SAMS peptide.
Cellular Assay for AMPK Activation (Western Blot)
This protocol describes the assessment of AMPK activation in a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest (e.g., primary rat hepatocytes)
-
C13 (cell-permeable prodrug of C2)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of C13 for a specified duration (e.g., 4 hours).[5]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79).
-
After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total AMPKα and total ACC for normalization.
-
Quantify band intensities to determine the level of AMPK and ACC phosphorylation.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by energy stress and the synthetic activator C2.
Experimental Workflow for In Vitro AMPK Activation Assay
Caption: Workflow for determining the in vitro activation of AMPK by C2 using the SAMS peptide assay.
Conclusion
The AMPK activator C2 represents a significant advancement in the development of small molecule therapeutics for metabolic diseases. Its high potency and selectivity for the AMPKα1 isoform make it a valuable tool for studying the specific roles of this isoform in cellular metabolism. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of C2, offering researchers and drug development professionals a detailed resource for their work in this important field. The provided experimental protocols and data serve as a foundation for further investigation into the therapeutic potential of C2 and other novel AMPK activators.
References
- 1. researchgate.net [researchgate.net]
- 2. US9303051B2 - Phosphonate ester derivatives and methods of synthesis thereof - Google Patents [patents.google.com]
- 3. US20080221205A1 - Furan derivatives for preventing and curing osteoporosis and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
